2-Chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-Chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with a chloroethyl group, an ethoxy-methoxyphenyl group, and a carboxylate ester, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with 2-chloroethyl chloride in the presence of a base such as potassium carbonate in dimethylformamide (DMF) as a solvent. The reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. The compound can induce apoptosis by activating caspases and disrupting mitochondrial function. It also affects the cell cycle by inhibiting cyclin-dependent kinases, leading to cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1-(4-ethoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: A compound with similar structural features but different biological activities.
(E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one: Another compound with a similar phenyl group but different functional groups and applications.
Uniqueness
2-Chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H21ClN2O5 |
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Molecular Weight |
368.8g/mol |
IUPAC Name |
2-chloroethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21ClN2O5/c1-4-24-12-6-5-11(9-13(12)23-3)15-14(16(21)25-8-7-18)10(2)19-17(22)20-15/h5-6,9,15H,4,7-8H2,1-3H3,(H2,19,20,22) |
InChI Key |
BACKOFJENFODPY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCCl)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCCl)OC |
Origin of Product |
United States |
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